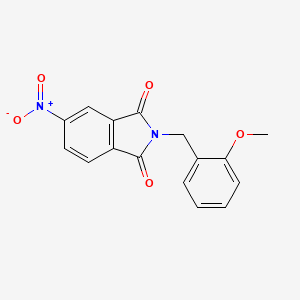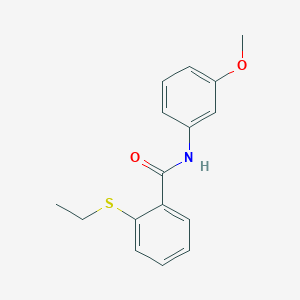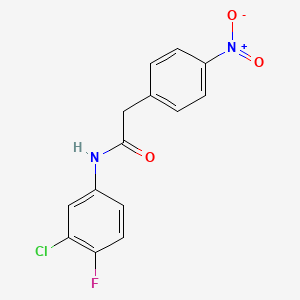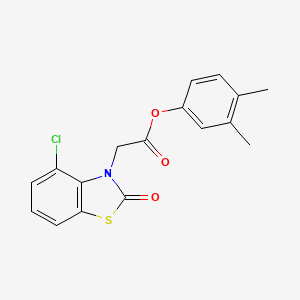
1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various applications.
作用機序
The mechanism of action of 1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells. It may also induce apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects
1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II, which are essential for the growth and survival of cancer cells. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antibacterial and antifungal properties.
実験室実験の利点と制限
One of the main advantages of using 1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide in lab experiments is its potential anti-cancer properties. It can be used to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of 1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide. One direction is the development of new anti-cancer drugs based on this compound. Another direction is the development of new antibiotics based on its antibacterial and antifungal properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Conclusion
In conclusion, 1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide is a chemical compound that has shown promising results in various scientific research applications. It has anti-cancer, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. Further studies are needed to fully understand its mechanism of action and potential applications in other scientific research fields.
合成法
1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide can be synthesized using various methods. One of the most common methods is the reaction between 1-naphthylamine and o-phenylenediamine in the presence of hydrogen peroxide. This method results in the formation of a yellow solid that can be purified using recrystallization. Other methods include the reaction between 1-naphthylamine and quinoxaline in the presence of an oxidizing agent such as potassium permanganate.
科学的研究の応用
1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
1-hydroxy-3-naphthalen-1-yl-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-18-17(14-9-5-7-12-6-1-2-8-13(12)14)19(22)15-10-3-4-11-16(15)20(18)23/h1-11,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGPWUPEJTRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=[N+](C4=CC=CC=C4N(C3=O)O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-3-(naphthalen-1-yl)quinoxalin-2(1H)-one 4-oxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine](/img/structure/B5723177.png)

![3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5723200.png)

![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)


![N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5723232.png)
![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)



![5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5723273.png)